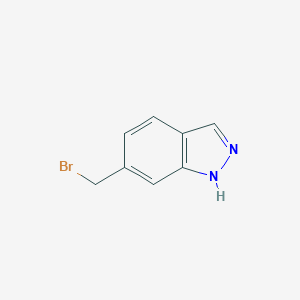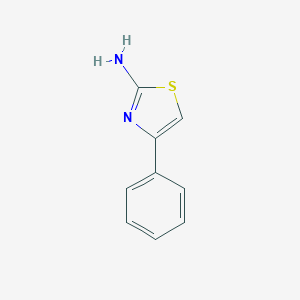
2-Amino-4-phenylthiazole
Overview
Description
2-Amino-4-phenylthiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ringThe presence of the phenyl group at the fourth position of the thiazole ring enhances its pharmacological properties, making it a valuable scaffold in drug discovery and development .
Mechanism of Action
Target of Action
2-Amino-4-phenylthiazole has been found to interact with several targets. It has been identified as an inhibitor of the Myeloid differentiation primary response protein 88 (MyD88) , an essential adapter protein used by toll-like receptors (TLR), which is a promising target molecule for the treatment of respiratory inflammatory diseases . Additionally, it has been shown to inhibit the HIV-1 Nucleocapsid Protein (NC) , a highly conserved protein in diverse HIV-1 subtypes that plays a central role in virus replication .
Mode of Action
The compound interacts with its targets and induces changes in their function. For instance, it competes for the binding of nucleic acids to the HIV-1 Nucleocapsid Protein (NC), inhibiting multiple steps in the HIV-1 life cycle .
Biochemical Pathways
The compound affects several biochemical pathways. In cancer cells, it has been shown to influence the Raf/MEK/ERK signaling pathway , which is involved in cell proliferation and survival. In the context of HIV, it disrupts the normal function of the Nucleocapsid Protein (NC), thereby inhibiting virus replication .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . In the context of HIV, it inhibits virus replication by disrupting the function of the Nucleocapsid Protein (NC) .
Biochemical Analysis
Biochemical Properties
2-Amino-4-phenylthiazole has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit the HIV-1 Nucleocapsid Protein, which plays a central role in virus replication
Cellular Effects
In cellular studies, this compound and its derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It has been found to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to influence the Raf/MEK/ERK pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-phenylthiazole can be synthesized through various methods. One common approach involves the condensation of acetophenone with thiourea in the presence of iodine under microwave irradiation. This method offers a rapid and efficient synthesis route . Another method involves the α-bromination of 2-acetylpyridine followed by condensation with thiourea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
2-Amino-4-phenylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the amino group, leading to the formation of corresponding nitroso or nitro derivatives .
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the phenyl group, resulting in the formation of reduced phenyl derivatives .
Substitution: Substitution reactions involving halogenation, alkylation, or acylation can be carried out using appropriate reagents. For example, halogenation can be achieved using bromine or chlorine, while alkylation can be performed using alkyl halides .
Major Products: The major products formed from these reactions include nitroso derivatives, reduced phenyl derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-Amino-4-phenylthiazole has a wide range of scientific research applications:
Chemistry: In chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound derivatives have shown significant antimicrobial, antioxidant, and anti-inflammatory activities. These properties make it a valuable compound for studying various biological processes and developing new therapeutic agents .
Medicine: The compound has been extensively studied for its anticancer properties. It has demonstrated potent inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers. Its ability to overcome drug resistance and reduce side effects makes it a promising candidate for anticancer drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are employed in the dyeing of polyester fabrics, exhibiting high color strength and good fastness properties .
Comparison with Similar Compounds
2-Amino-4-phenylthiazole can be compared with other similar compounds, such as:
2-Aminothiazole: While both compounds share the thiazole ring, the presence of the phenyl group in this compound enhances its biological activity and pharmacological properties .
2-Amino-5-phenylthiazole: This compound differs in the position of the phenyl group, which can lead to variations in its chemical reactivity and biological activity. The specific positioning of the phenyl group in this compound contributes to its unique properties .
2-Amino-4-methylthiazole: The substitution of the phenyl group with a methyl group results in different chemical and biological properties. The phenyl group in this compound provides greater stability and enhanced interactions with biological targets .
Properties
IUPAC Name |
4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSJLPAOBIGQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34161-31-4 (mono-hydrobromide), 6208-08-8 (mono-hydrochloride) | |
| Record name | Phenthiazamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4043804 | |
| Record name | Phenthiazamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2010-06-2 | |
| Record name | 2-Amino-4-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenthiazamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-4-PHENYLTHIAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenthiazamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylthiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENTHIAZAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2822RIUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-4-phenylthiazole exert its anesthetic effect in fish?
A1: Research suggests that this compound causes a depletion of acetylcholine in nerve ending particles within the fish brain. [, ] This depletion is thought to inhibit choline acetyltransferase activity and reduce the acetylcholine binding capacity of synaptic vesicles, ultimately leading to anesthesia. []
Q2: How does the structure of this compound lend itself to forming conjugates?
A2: The primary amino group on the thiazole ring of this compound can react with aldehyde groups, such as that of D-glucuronic acid. This reaction forms N-glucuronyl conjugates, a key metabolic pathway observed in fish. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H8N2S, and its molecular weight is 176.24 g/mol. This information can be deduced from its structure.
Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A4: Researchers utilize a range of spectroscopic techniques including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the identity and structure of this compound and its synthesized derivatives. [, , , , , , , , ]
Q5: Can this compound undergo electropolymerization, and what are the characteristics of the resulting polymer?
A5: Yes, this compound can undergo electrochemical oxidative polymerization. [] The resulting polymer film has been characterized using various techniques including IR, UV, 1H-NMR, elemental analysis, thermogravimetric analysis, and cyclic voltammetry. []
Q6: Has this compound been used in the development of materials with specific properties?
A6: Yes, this compound has been explored as a component in the synthesis of coordination polymers. For example, it can be incorporated into polymeric Schiff bases, which can then form chelates with metal ions like copper(II), leading to materials with potentially useful properties. []
Q7: Does this compound exhibit any catalytic properties?
A7: While the provided research does not focus on the catalytic properties of this compound, its structure and reactivity suggest potential for catalytic applications. Further investigations are necessary to explore this area.
Q8: Have computational methods been employed to study this compound and its derivatives?
A8: Yes, molecular docking studies have been conducted using this compound derivatives to investigate their potential as inhibitors, particularly in the context of anti-cancer activity. These studies help visualize and understand the interactions between the compound and its potential target sites. []
Q9: How do structural modifications of this compound affect its biological activity?
A9: Numerous studies highlight the structure-activity relationship (SAR) of this compound derivatives. Modifications like the introduction of amide moieties, halogen atoms, or different substituents on the phenyl ring can significantly alter its potency and selectivity against various targets, including cancer cells and bacteria. [, , , , , ]
Q10: What are the key considerations for formulating this compound to improve its bioavailability and efficacy?
A10: Formulation strategies for this compound would likely focus on enhancing its solubility and stability in relevant media, especially considering its application as a fish anesthetic. [, ] Factors like pH, temperature, and the presence of excipients would need to be carefully controlled. [, ]
Q11: Are there specific SHE regulations pertaining to the handling and use of this compound?
A11: While specific SHE regulations might vary depending on location and intended use, general laboratory safety protocols for handling chemicals should be followed. Information regarding its toxicity, disposal, and potential environmental impact should be considered. [, ]
Q12: What is known about the pharmacokinetics of this compound in fish?
A12: Studies in various fish species demonstrate that this compound is readily absorbed through the gills, with the brain being a major site of distribution. [, , ] It undergoes biotransformation, primarily forming N-glucuronyl conjugates, and is excreted relatively rapidly. [, , , ]
Q13: Has this compound shown efficacy in in vitro or in vivo models for diseases beyond its use as an anesthetic?
A13: Yes, derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines in vitro. [, , , , ] These findings encourage further investigation into its therapeutic potential.
Q14: Are there known cases of resistance developing to this compound or its derivatives?
A14: While the provided research doesn't explicitly discuss resistance mechanisms, it's crucial to consider that prolonged exposure to any biologically active compound, including this compound, can potentially lead to the development of resistance. Continuous monitoring and exploration of alternative compounds or treatment strategies are essential.
Q15: What toxicological data is available for this compound?
A15: While the research primarily focuses on its anesthetic properties in fish, detailed toxicological studies are crucial to assess its safety profile in other organisms, including potential long-term effects.
Q16: What analytical techniques are used to quantify this compound residues in fish?
A16: Gas chromatography-mass spectrometry (GC/MS) is a sensitive and reliable method used for quantifying this compound residues in fish tissues. This technique enables researchers to track the compound's depletion and assess its persistence in the environment. [, ]
Q17: What is the environmental fate and degradation pathway of this compound?
A17: Research into the environmental impact of this compound is crucial. Understanding its degradation pathways, potential accumulation in ecosystems, and effects on non-target organisms is essential for responsible use and disposal. []
Q18: What is the historical context and significance of this compound research?
A18: Research on this compound has evolved over several decades, starting with its identification as a fish anesthetic. [, , ] Its versatility as a building block in organic synthesis has led to the development of various derivatives with potential applications in fields like medicine and materials science. [, , , , , , , ]
Q19: What are some potential cross-disciplinary applications and synergies for this compound research?
A19: Due to its diverse properties, this compound research holds potential for collaborations between organic chemists, pharmacologists, materials scientists, and environmental scientists. Further exploration of its derivatives could lead to advancements in areas like drug discovery, biomaterial development, and sustainable chemical synthesis. [, , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
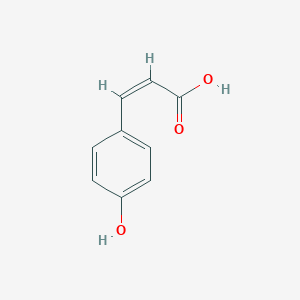
![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid](/img/structure/B127438.png)
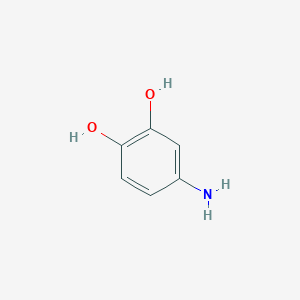
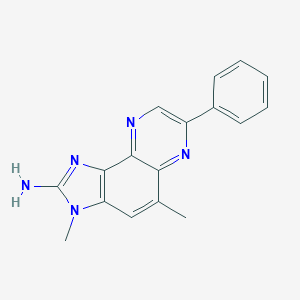
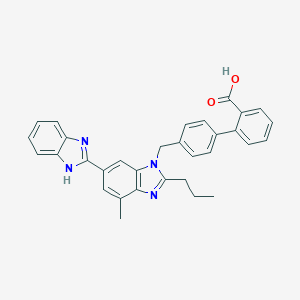
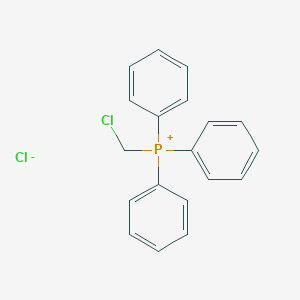

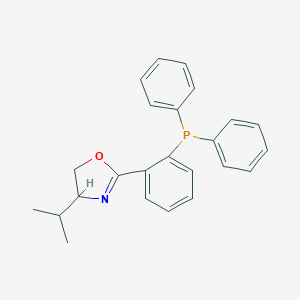
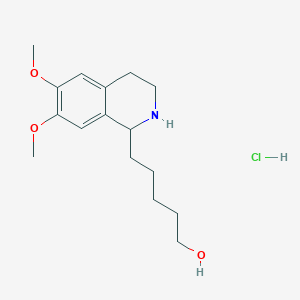
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
